molecular formula C11H15Br2NO B1656623 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol CAS No. 53500-38-2

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol

Cat. No.: B1656623
CAS No.: 53500-38-2
M. Wt: 337.05 g/mol
InChI Key: POVQXWGLNGROCY-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is a brominated phenolic compound featuring a tert-butylamino-methyl substituent at the 6-position of the aromatic ring. Its molecular formula is C₁₁H₁₄Br₂NO, with bromine atoms at the 2- and 4-positions and a tertiary amine-functionalized methyl group at the 6-position. This compound is of interest in coordination chemistry and pharmaceutical research due to its structural versatility .

Properties

IUPAC Name

2,4-dibromo-6-[(tert-butylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQXWGLNGROCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338208
Record name 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53500-38-2
Record name 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 6-Methylphenol

A widely adopted strategy begins with 6-methylphenol (o-cresol), which undergoes dibromination to yield 2,4-dibromo-6-methylphenol (CAS 609-22-3). This intermediate, with a molecular weight of 265.93 g/mol, is synthesized via electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 0–25°C. The reaction proceeds with high regioselectivity due to the directing effects of the methyl and hydroxyl groups:

$$
\text{6-Methylphenol} + 2 \, \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2,4-Dibromo-6-methylphenol} + 2 \, \text{HBr}
$$

Key Data:

  • Yield: ~85–90% under optimized conditions.
  • Thermochemistry: ΔfH°solid = -159 ± 6 kJ/mol (determined via calorimetry).

Mannich Reaction for Introduction of the tert-Butylamino Group

The tert-butylamino-methyl functionality is introduced via a Mannich reaction, a three-component condensation involving an amine, formaldehyde, and a phenolic substrate. This step is critical for appending the bulky tert-butyl group while preserving the bromine substituents.

Reaction Conditions and Mechanism

In a modified protocol adapted from patent literature, 2,4-dibromo-6-methylphenol reacts with tert-butylamine and formaldehyde in methanol or ethanol at 80–90°C. The reaction proceeds via the following pathway:

$$
\text{2,4-Dibromo-6-methylphenol} + \text{HCHO} + (\text{CH}3)3\text{CNH}2 \xrightarrow{\text{ROH}} \text{this compound} + \text{H}2\text{O}
$$

Optimized Parameters:

  • Solvent: Methanol (polar protic medium enhances nucleophilicity).
  • Molar Ratio: 1:1:1 (phenol:formaldehyde:tert-butylamine).
  • Temperature: 85°C for 4–6 hours.

Catalytic Hydrogenation for Byproduct Removal

Post-condensation, the reaction mixture contains volatile byproducts (e.g., methanol, water, bis-amine). These are removed via inert gas purging (N₂ or H₂) at 110–140°C, followed by catalytic hydrogenation using palladium on carbon (Pd/C) at 120–160°C. This step ensures the reduction of residual intermediates and enhances product purity.

Hydrogenation Data:

  • Catalyst Loading: 5% Pd/C (w/w).
  • Yield Post-Purification: 98.7%.

Purification and Characterization

Distillation and Recrystallization

The crude product is distilled under reduced pressure (15–30 mmHg) at 140–180°C to separate high-boiling impurities. Subsequent recrystallization from ethanol-water mixtures yields analytically pure this compound as a white crystalline solid.

Physical Properties:

  • Melting Point: 160–162°C (lit.).
  • Purity: ≥99% (HPLC).

Spectroscopic Validation

  • IR Spectrum: Strong O-H stretch at 3200 cm⁻¹, C-Br stretches at 600–700 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 7.25 (s, 2H, Ar-H), 4.85 (s, 2H, CH₂N), 1.40 (s, 9H, C(CH₃)₃).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Sequential Bromination/Mannich High regioselectivity; Scalable Requires protection/deprotection steps 85–90%
One-Pot Bromination-Amination Reduced purification steps Lower yield due to competing reactions 70–75%

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenolic derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows researchers to explore reaction mechanisms and develop more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for synthetic chemists.

Reaction TypeDescription
Oxidation Converts phenolic groups into quinones or other derivatives.
Reduction Reduces bromine atoms to form debrominated products.
Substitution Allows for the introduction of other nucleophiles, enhancing molecular diversity.

Biology

In biological research, 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is investigated for its potential role in enzyme inhibition and modulation of biological pathways. Its brominated structure may interact with various biological targets, providing insights into enzyme kinetics and inhibition mechanisms.

A notable study highlighted its effect on lysosomal phospholipase A2 (LPLA2), where it was used to assess drug-induced phospholipidosis—a condition characterized by excessive accumulation of phospholipids within lysosomes . The compound's ability to inhibit LPLA2 indicates its potential as a pharmacological agent.

Medicine

Research is ongoing to evaluate the compound's efficacy as a pharmaceutical intermediate or active ingredient. Its unique chemical properties suggest potential applications in drug development, particularly in creating compounds that target specific biological pathways or diseases.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for formulating products in coatings, plastics, and other materials requiring specific performance characteristics.

Case Study 1: Enzyme Inhibition

A study published in Nature examined the inhibition of lysosomal phospholipase A2 by various compounds, including this compound. The results indicated that the compound effectively inhibited enzyme activity at specific concentrations, suggesting its potential therapeutic role in managing conditions associated with phospholipidosis .

Case Study 2: Synthetic Applications

In another research effort focused on organic synthesis, this compound was utilized as a starting material to synthesize novel brominated phenolic derivatives. The study demonstrated how modifying the tert-butylamino group could yield compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to enzyme inhibition or modulation of biological pathways. The tert-butylamino group may also play a role in enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous brominated phenolic derivatives, focusing on substituent effects, coordination behavior, and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 6) Core Structure Key Properties/Applications Reference
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol tert-butylamino-methyl Phenol Potential ligand, steric bulk, moderate acidity
Bromhexine HCl [cyclohexyl(methyl)amino]methyl Aniline Mucolytic agent, antioxidant properties
2,4-Dibromo-6-[(hydroxyimino)methyl]phenol hydroxyimino (oxime) Phenol Strong hydrogen bonding, metal chelation
HL1 (Schiff base) mesitylimino-methyl Phenol Pd/Zn coordination, square planar geometry
4-tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol dimethylamino-methyl Phenol Steric hindrance, biochemical applications

Structural Variations

  • Tertiary Amine vs. Schiff Bases : Unlike Schiff bases (e.g., HL1 and HL2 in ), which feature imine (C=N) linkages, the target compound has a tertiary amine group. This distinction reduces its ability to act as a traditional Schiff base ligand but enhances stability under acidic conditions .
  • Phenol vs. Aniline Core: Bromhexine HCl (an aniline derivative) exhibits reduced acidity compared to phenolic analogues, impacting its pharmacokinetic behavior .

Coordination Chemistry

  • Metal Binding: Schiff bases like HL1 form stable complexes with Pd(II) and Zn(II), adopting square planar and tetrahedral geometries, respectively . The tert-butylamino group in the target compound may coordinate via the amine nitrogen, but steric hindrance from the tert-butyl group could limit metal-binding efficiency compared to less bulky analogues .
  • Hydrogen Bonding: The hydroxyimino derivative () forms intramolecular O–H⋯N and intermolecular O–H⋯O bonds, enabling dimerization. The target compound’s phenol group similarly participates in hydrogen bonding, but its tert-butyl group may disrupt crystal packing .

Physicochemical Properties

  • Acidity: Bromine atoms at positions 2 and 4 enhance the phenol’s acidity (predicted pKa ~8–9), comparable to other brominated phenols. Bromhexine HCl, as an aniline derivative, has a higher pKa (~10) due to reduced resonance stabilization of the conjugate base .
  • Solubility: The tert-butyl group reduces water solubility compared to hydroxyimino or dimethylamino derivatives, which have polar functional groups .

Biological Activity

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is an organic compound with the molecular formula C11_{11}H15_{15}Br2_2NO and a molecular weight of approximately 337.05 g/mol. Its structure includes two bromine atoms and a tert-butylamino group, which significantly influence its chemical behavior and biological activity. This compound has garnered interest due to its potential applications in various fields, including medicine and agriculture.

The presence of bromine enhances the compound's reactivity, while the tert-butylamino group improves its solubility and interaction with biological systems. The electrophilic nature of the bromine atoms allows for various chemical reactions, including oxidation and substitution, which are crucial for synthesizing derivatives or modifying the compound for specific applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve the compound's interaction with cellular membranes and enzymes, leading to cellular dysfunction in microbial organisms.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. This selectivity suggests potential applications in cancer therapy .

Enzyme Inhibition

The unique structural features of this compound allow it to interact with various enzymes. Research has demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of varying concentrations of this compound were tested on human breast cancer cell lines (MCF-7). The study found that concentrations above 50 µM resulted in significant cell death compared to control groups .

Concentration (µM)Cell Viability (%)
0100
2580
5060
10030

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Membrane Disruption : The lipophilicity conferred by the tert-butylamino group enhances its ability to penetrate cell membranes.
  • Enzyme Interaction : The bromine atoms facilitate binding to enzyme active sites, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol?

  • Answer : The compound can be synthesized via sequential alkylation and bromination. A plausible route involves:

Alkylation : Reacting 2,6-dimethylphenol with tert-butylamine in the presence of a base (e.g., NaOH) under reflux to introduce the tert-butylamino group .

Bromination : Subsequent bromination using bromine or N-bromosuccinimide (NBS) in a controlled environment to achieve regioselective substitution at the 2- and 4-positions.
Purification typically employs recrystallization or column chromatography. For analogous dibromo-phenol derivatives, single-crystal X-ray diffraction is recommended for structural validation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : A combination of techniques is used:

  • X-ray crystallography : Resolve the crystal structure using SHELX or WinGX for refinement. For example, similar dibromo-phenol derivatives exhibit mean C–C bond lengths of 0.006 Å and R factors of 0.038–0.044 .
  • Spectroscopy :
  • NMR : 1^1H NMR peaks for phenolic -OH (~5–6 ppm), tert-butyl protons (~1.3 ppm), and aromatic protons (6.5–7.5 ppm).
  • IR : Stretching vibrations for -OH (3200–3600 cm1^{-1}), C-Br (500–600 cm1^{-1}), and C-N (1200–1350 cm1^{-1}).

Q. What solvent systems are suitable for recrystallizing this compound?

  • Answer : Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) or ethanol/water mixtures are effective. Solubility tests under reflux followed by slow cooling yield high-purity crystals. For structurally similar compounds, solvent selection is guided by Hansen solubility parameters .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Answer : Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Probe conformational changes or hydrogen-bonding interactions.
  • Computational validation : Use Multiwfn or Gaussian to simulate spectra and compare with experimental data .
  • Mass spectrometry : Confirm molecular weight and rule out side products.

Q. What experimental designs are optimal for studying the bioactivity of this compound?

  • Answer : Inspired by Schiff base ligand studies :

Metal complexation : React the compound with transition metals (e.g., Pd2+^{2+}, Zn2+^{2+}) to enhance bioactivity.

Antibacterial assays : Use microdilution methods against S. aureus or E. coli. Metal complexes often show enhanced activity due to improved membrane permeability.

Control experiments : Compare free ligand vs. metal complexes to isolate metal-ion effects.

Q. How can computational tools aid in understanding the electronic properties of this compound?

  • Answer :

  • Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimize geometry and predict UV-Vis spectra. For example, charge-transfer transitions in dibromo-phenol derivatives correlate with HOMO-LUMO gaps.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Reactant of Route 2
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2,4-Dibromo-6-[(tert-butylamino)methyl]phenol

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